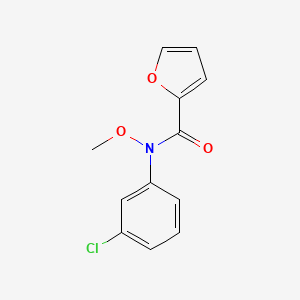![molecular formula C17H13BrO2 B14669158 Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate CAS No. 41825-93-8](/img/structure/B14669158.png)
Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is a unique organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with a bromine atom and a carboxylate ester group attached. The spirocyclic structure imparts significant strain and reactivity, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate typically involves the Corey–Chaykovsky reaction. This method uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of a spirocyclopropane intermediate, which is then brominated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the bromination step can be scaled up using industrial brominating agents under controlled conditions to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amine derivative, while oxidation can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting their activity. The bromine atom and carboxylate group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a similar structure but different functional groups.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spirocyclopropane ring fused to a steroid moiety, exhibiting different biological activities.
Spiro[acridine-9,9’-fluorene]: A spirocyclic compound with an acridine moiety, used in various chemical and biological applications.
Uniqueness: Methyl 2-bromospiro[cyclopropane-1,9’-fluorene]-2-carboxylate is unique due to its specific combination of a cyclopropane ring, fluorene moiety, bromine atom, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
41825-93-8 |
|---|---|
Formule moléculaire |
C17H13BrO2 |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
methyl 1-bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylate |
InChI |
InChI=1S/C17H13BrO2/c1-20-15(19)17(18)10-16(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)16/h2-9H,10H2,1H3 |
Clé InChI |
OTAKMSOTFNDCPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC12C3=CC=CC=C3C4=CC=CC=C24)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



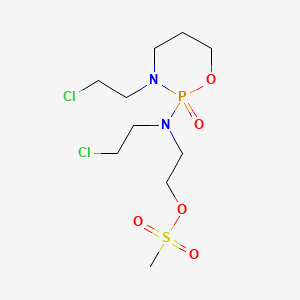
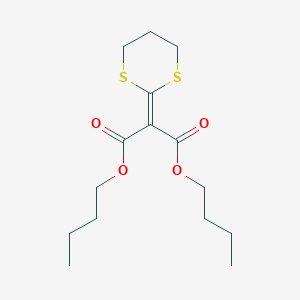
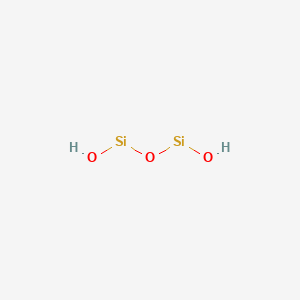
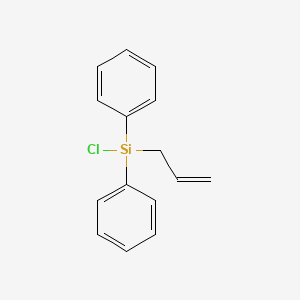
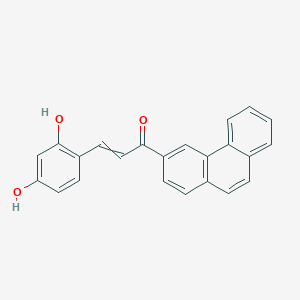
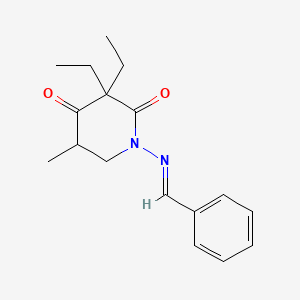
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
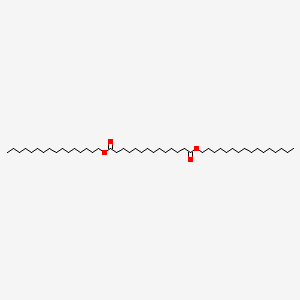
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
